molecular formula C18H13ClN2OS B2464203 1-{[2-(3-chlorophenoxy)-1,3-thiazol-5-yl]methyl}-1H-indole CAS No. 691869-02-0

1-{[2-(3-chlorophenoxy)-1,3-thiazol-5-yl]methyl}-1H-indole

Cat. No.: B2464203
CAS No.: 691869-02-0
M. Wt: 340.83
InChI Key: DMMSYEPKJOTZIU-UHFFFAOYSA-N
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Description

1-{[2-(3-chlorophenoxy)-1,3-thiazol-5-yl]methyl}-1H-indole is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[2-(3-chlorophenoxy)-1,3-thiazol-5-yl]methyl}-1H-indole typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which is a well-known procedure for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The thiazole ring can be introduced through a cyclization reaction involving appropriate thioamide and α-haloketone precursors .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, could be considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-{[2-(3-chlorophenoxy)-1,3-thiazol-5-yl]methyl}-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of oxindole derivatives, while reduction of a nitro group would yield an amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[2-(3-chlorophenoxy)-1,3-thiazol-5-yl]methyl}-1H-indole is unique due to the combination of indole, thiazole, and chlorophenoxy groups in its structure. This unique combination can result in distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(3-chlorophenoxy)-5-(indol-1-ylmethyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2OS/c19-14-5-3-6-15(10-14)22-18-20-11-16(23-18)12-21-9-8-13-4-1-2-7-17(13)21/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMSYEPKJOTZIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC3=CN=C(S3)OC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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